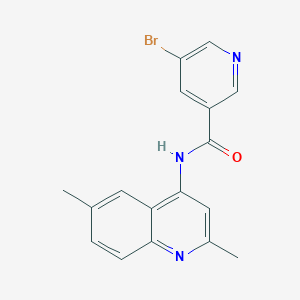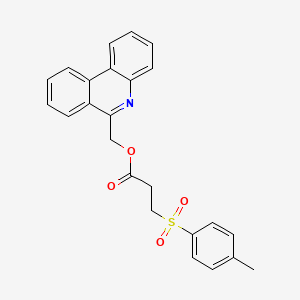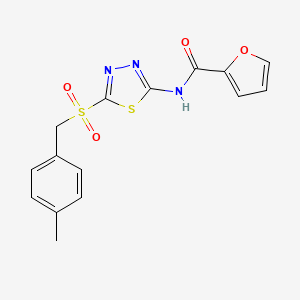
5-bromo-N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide is a chemical compound that belongs to the class of quinoline derivatives.
Preparation Methods
The synthesis of 5-bromo-N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide involves several steps. One common synthetic route includes the bromination of 2,6-dimethylquinoline followed by the coupling of the resulting bromo derivative with pyridine-3-carboxamide. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Chemical Reactions Analysis
5-bromo-N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
5-bromo-N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is utilized in various biological assays to study its effects on different cellular pathways.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways. The compound’s quinoline moiety allows it to bind with high affinity to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide include:
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds also exhibit anticancer properties and are studied for their potential as VEGFR-2 tyrosine kinase inhibitors.
Quinoline derivatives: Other quinoline derivatives, such as chloroquine and hydroxychloroquine, are well-known for their antimalarial and antiviral activities.
This compound stands out due to its unique combination of a quinoline and pyridine moiety, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14BrN3O |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
5-bromo-N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14BrN3O/c1-10-3-4-15-14(5-10)16(6-11(2)20-15)21-17(22)12-7-13(18)9-19-8-12/h3-9H,1-2H3,(H,20,21,22) |
InChI Key |
YSLQDPWFTIFPPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-Dimethylphenyl)-3-[(4-ethoxyphenyl)amino]azolidine-2,5-dione](/img/structure/B12197617.png)
![3-ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B12197627.png)
![2-({5-[(2,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12197633.png)
![4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl acetate](/img/structure/B12197655.png)

![N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide](/img/structure/B12197660.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylamino)-1H-pyrrole-2,5-dione](/img/structure/B12197661.png)
![2-(4-{[1-(3-Chloro-4-fluorophenyl)-2,5-dioxoazolidin-3-yl]amino}phenyl)acetic acid](/img/structure/B12197662.png)
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B12197672.png)
![N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B12197673.png)


![1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B12197685.png)

